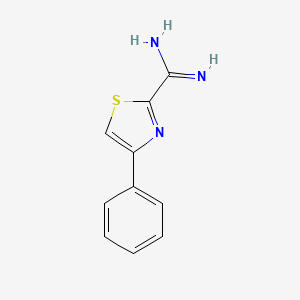
4-Phenylthiazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylthiazole-2-carboximidamide is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with thiourea in the presence of an oxidizing agent such as bromine in acetic acid. This reaction yields 4-phenylthiazole-2-amine, which can then be further reacted with cyanamide to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylthiazole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 4-Phenylthiazole-2-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as choline o-acetyltransferase, leading to the depletion of acetylcholine in nerve endings
Comparison with Similar Compounds
2-Amino-4-phenylthiazole: Shares the thiazole ring and phenyl group but lacks the carboximidamide group.
4-Phenylthiazole-2-amine: Similar structure but with an amine group instead of a carboximidamide group.
2-Phenylthiazole: Lacks the carboximidamide group and has different biological activities.
Uniqueness: 4-Phenylthiazole-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3S |
|---|---|
Molecular Weight |
203.27 g/mol |
IUPAC Name |
4-phenyl-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C10H9N3S/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12) |
InChI Key |
XJJWFMZGMOSXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)
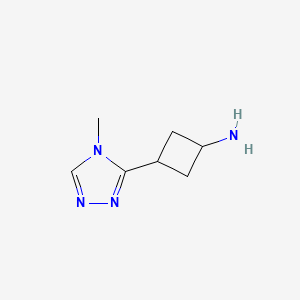

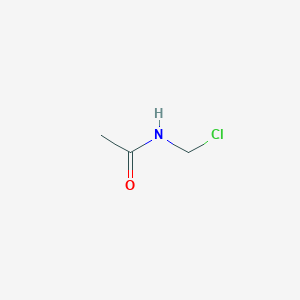
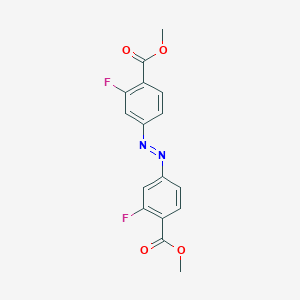
![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)

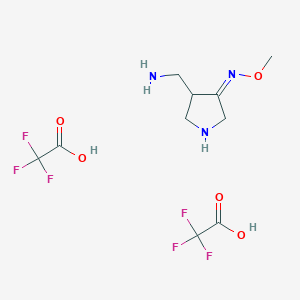
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)

